Sodium glycerophosphate

Catalog No.
S1479741
CAS No.
1555-56-2
M.F
C3H9NaO6P
M. Wt
195.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium glycerophosphate

CAS Number

1555-56-2

Product Name

Sodium glycerophosphate

IUPAC Name

disodium;2,3-dihydroxypropyl phosphate

Molecular Formula

C3H9NaO6P

Molecular Weight

195.06 g/mol

InChI

InChI=1S/C3H9O6P.Na/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);

InChI Key

KANLKAYGXGSUJC-UHFFFAOYSA-N

SMILES

C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Solubility

Soluble

Synonyms

1-phosphoglycerol, alpha-glycerophosphate, alpha-glycerophosphoric acid, alpha-glycerophosphoric acid, (DL)-isomer, alpha-glycerophosphoric acid, (R)-isomer, alpha-glycerophosphoric acid, (S)-isomer, alpha-glycerophosphoric acid, 1,2,3-propanetriol-1-(18)O,3-(dihydrogen phosphate)-labeled, alpha-glycerophosphoric acid, 1,2,3-propanetriol-2-(18)O,3-(dihydrogen phosphate)-labeled, alpha-glycerophosphoric acid, calcium salt, alpha-glycerophosphoric acid, disodium salt, alpha-glycerophosphoric acid, disodium salt (+-)-isomer, alpha-glycerophosphoric acid, disodium salt hexahydrate(+-)-isomer, alpha-glycerophosphoric acid, Fe salt, alpha-glycerophosphoric acid, Fe(+3) salt (3:2), alpha-glycerophosphoric acid, monocalcium salt, alpha-glycerophosphoric acid, monocalcium salt (S)-isomer, alpha-glycerophosphoric acid, monomagnesium salt, alpha-glycerophosphoric acid, sodium salt, disodium glycerophosphate, glycerol 1-phosphate, glycerol 3-phosphate, sodium glycerophosphate

Canonical SMILES

C(C(COP(=O)(O)O)O)O.[Na]

Source of Phosphate in Parenteral Nutrition:

  • Treating Hypophosphatemia: NaGP serves as a safe and effective source of phosphate in intravenous parenteral nutrition (PN) for individuals with low phosphate levels (hypophosphatemia) []. Its hydrolysis in the body releases inorganic phosphate, a crucial element for bone health, energy metabolism, and cell signaling [].
  • Improving Mineral Metabolism in Newborns: Studies suggest that using NaGP in PN solutions for extremely low birth weight (ELBW) infants leads to better calcium and phosphate levels compared to traditional potassium phosphate solutions []. This potentially reduces the risk of mineral deficiencies and associated complications.

Studying Phosphate Metabolism and Signaling:

  • Investigating Bone Mineralization: Researchers use NaGP to study the role of phosphate in bone development and mineralization in vitro and in vivo models []. Its controlled release of phosphate allows for precise manipulation of phosphate levels and analysis of their impact on bone formation.
  • Exploring Cellular Signaling Pathways: NaGP can be employed as a tool to investigate the role of phosphate in various cellular signaling pathways related to energy metabolism, cell proliferation, and gene expression []. By studying its effects on different cell types, researchers gain insights into the complex mechanisms involving phosphate signaling.

Evaluating Compatibility and Stability in Pharmaceutical Formulations:

  • Compatibility with other Medications: NaGP's unique properties make it a valuable excipient in pharmaceutical formulations. Its compatibility with various medications, including calcium gluconate in parenteral solutions, simplifies formulation development and reduces the risk of precipitation or instability [].
  • Stability Studies for Drug Delivery Systems: Researchers utilize NaGP to assess the stability of drug delivery systems, such as liposomes or nanoparticles, designed to deliver phosphate or other therapeutic agents []. Its stability and controlled release characteristics make it a suitable model for evaluating drug delivery system performance.

Sodium glycerophosphate is a salt derived from glycerol and phosphoric acid. Its empirical formula is C3H7Na2O6P\text{C}_3\text{H}_7\text{Na}_2\text{O}_6\text{P}, and it typically exists as a hydrate with varying degrees of hydration (commonly x=4\text{x}=4 to 66) . The compound appears as a white to off-white powder, is highly soluble in water, and has a melting point between 98 °C and 100 °C . It is primarily used in clinical settings to treat hypophosphatemia (low phosphate levels) and is administered via intravenous infusion .

In the body, sodium glycerophosphate serves as a source of phosphate, a crucial molecule involved in numerous cellular processes. Phosphate is a component of essential biomolecules like ATP (adenosine triphosphate), the primary energy currency in cells []. It also plays a role in bone mineralization and other biological functions []. When administered intravenously, sodium glycerophosphate releases phosphate ions through enzymatic breakdown, correcting phosphate deficiency.

Sodium glycerophosphate undergoes hydrolysis in the body to yield inorganic phosphate and glycerol. The reaction is catalyzed by serum alkaline phosphatases, which facilitate the release of phosphate ions essential for various biological functions . The hydrolysis rate can vary based on the concentration of sodium glycerophosphate in the plasma, with significant hydrolysis occurring at concentrations above 0.7 mmol/L .

The primary biological activity of sodium glycerophosphate is its role as a phosphate donor. Upon administration, it contributes to the maintenance of phosphate homeostasis in the body, which is crucial for energy metabolism, bone mineralization, and cellular signaling processes . The compound's pharmacokinetics indicate that peak serum phosphate concentrations are typically reached within four hours post-infusion .

Sodium glycerophosphate can be synthesized through several methods. One notable method involves the esterification of glycerol with phosphoric acid in the presence of sodium carbonate or sodium hydroxide. The process typically includes:

  • Mixing phosphoric acid and glycerol at controlled temperatures.
  • Adding sodium carbonate to facilitate the esterification reaction.
  • Controlling pH levels to optimize yield.
  • Isolating the product through crystallization or precipitation techniques .

Sodium glycerophosphate has various applications, including:

  • Medical: Used as a phosphate supplement in total parenteral nutrition formulations to prevent or treat hypophosphatemia .
  • Nutritional: Acts as an electrolyte replenisher in clinical settings.
  • Pharmaceutical: Included in formulations for intravenous solutions due to its solubility and bioavailability characteristics .

Sodium glycerophosphate shares similarities with several other compounds that also serve as sources of phosphate. Below are some comparable compounds along with their unique characteristics:

CompoundChemical FormulaUnique Features
Monopotassium PhosphateKH2PO4\text{KH}_2\text{PO}_4Widely used as a fertilizer; provides potassium along with phosphorus.
Dipotassium PhosphateK2HPO4\text{K}_2\text{HPO}_4Used in food processing; acts as an emulsifier and stabilizer.
Calcium GlycerophosphateCa C3H7O62\text{Ca C}_3\text{H}_7\text{O}_6\text{P }_2Combines calcium with glycerophosphate; used in dietary supplements for bone health.
Disodium PhosphateNa2HPO4\text{Na}_2\text{HPO}_4Commonly used as a buffering agent; helps maintain pH levels in solutions.

Sodium glycerophosphate's unique aspect lies in its dual role as both a source of phosphate and a carrier of glycerol, making it particularly useful in clinical nutrition contexts where both components are beneficial.

Physical Description

Solid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

195.00344428 g/mol

Monoisotopic Mass

195.00344428 g/mol

Heavy Atom Count

11

UNII

G43E72677U

Related CAS

95648-81-0

Drug Indication

Sodium glycerophosphate is indicated for use as a source of phosphate in total parenteral nutrition. It is used in combination with amino acids, dextrose, lipid emulsions, and other electrolytes.
FDA Label

Pharmacology

Glycerophosphate acts as a source of inorganic phosphate through hydrolysis [A32667].
Sodium Glycerophosphate is the sodium salt form of an organic phosphate compound that provides phosphate for nutritional purposes. In addition, sodium glycerophosphate can be used as a phosphate diluting agent upon internal contamination with the beta-emiting radioisotope phosphate P 32 (P-32) that competes with P-32 for absorption. As sodium glycerophosphate is administered in high amounts, the absorption of P-32 is prevented or minimalized.

ATC Code

B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05X - I.v. solution additives
B05XA - Electrolyte solutions
B05XA14 - Sodium glycerophosphate

Mechanism of Action

Sodium glycerophosphate acts as a donor of inorganic phosphate. See [DB09413] for a description of phosphate's role in the body.

Other CAS

1334-74-3
1555-56-2

Absorption Distribution and Excretion

Peak serum phosphate concentration is reached in 4h.
Inorganic phosphate produced is eliminated in the urine. There may be a very small amount of glycerophosphate excreted in the urine unchanged.

Metabolism Metabolites

Glycerophosphate is hydrolyzed to form inorganic phosphate. The extent of this reaction is dependent on serum alkaline phosphatase activity.

Wikipedia

Sodium_glycerophosphate

Biological Half Life

Inorganic phosphate has a half-life of elimination of 2.06h.

Use Classification

Cosmetics -> Buffering; Antiplaque; Emulsifying; Oral care

General Manufacturing Information

1,2,3-Propanetriol, mono(dihydrogen phosphate), sodium salt (1:2): ACTIVE
1,2,3-Propanetriol, 1-(dihydrogen phosphate), sodium salt (1:2): ACTIVE

Dates

Modify: 2023-09-12
1: Alexander A, Ajazuddin, Khan J, Saraf S, Saraf S. Formulation and evaluation
of chitosan-based long-acting injectable hydrogel for PEGylated melphalan
conjugate. J Pharm Pharmacol. 2014 Sep;66(9):1240-50. doi: 10.1111/jphp.12262.
Epub 2014 May 13. PubMed PMID: 24824413.


2: Dreher F, Draelos ZD, Gold MH, Goldman MP, Fabi SG, Puissegur Lupo ML.
Efficacy of hydroquinone-free skin-lightening cream for photoaging. J Cosmet
Dermatol. 2013 Mar;12(1):12-7. doi: 10.1111/jocd.12025. PubMed PMID: 23438137.


3: Peng Y, Li J, Li J, Fei Y, Dong J, Pan W. Optimization of thermosensitive
chitosan hydrogels for the sustained delivery of venlafaxine hydrochloride. Int J
Pharm. 2013 Jan 30;441(1-2):482-90. doi: 10.1016/j.ijpharm.2012.11.005. Epub 2012
Nov 16. PubMed PMID: 23159345.


4: Gold MH, Biron J. Efficacy of a novel hydroquinone-free skin-brightening cream
in patients with melasma. J Cosmet Dermatol. 2011 Sep;10(3):189-96. doi:
10.1111/j.1473-2165.2011.00573.x. PubMed PMID: 21896130.

Explore Compound Types